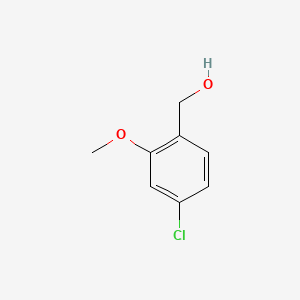

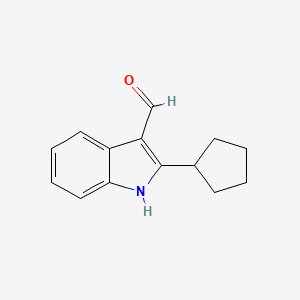

![molecular formula C14H13ClN2 B1351915 [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile CAS No. 42780-48-3](/img/structure/B1351915.png)

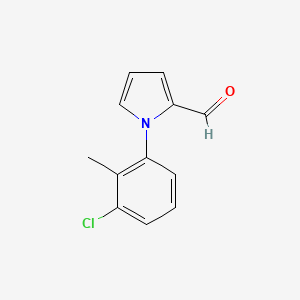

[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile (CPD-485) is a synthetic compound of interest to the scientific community due to its potential applications in various fields. CPD-485 has been studied for its ability to act as a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is important for the metabolism of pyrimidine, a compound essential for DNA and RNA synthesis. Inhibiting DHODH has been shown to be beneficial in the treatment of certain medical conditions, including cancer, autoimmune diseases, and infectious diseases. In addition, CPD-485 has been studied for its ability to act as an agonist of the G protein-coupled receptor GPR17, which is involved in the regulation of neuroinflammation and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antiplatelet Drugs

Research into the synthesis of antiplatelet and antithrombotic drugs, such as (S)-clopidogrel (a thienopyridine-class drug), involves chlorophenyl compounds. These studies focus on developing efficient synthetic methodologies due to the high demand for these drugs. The review by Saeed et al. (2017) discusses various synthetic approaches for (S)-clopidogrel, highlighting the importance of chlorophenyl compounds in pharmaceutical synthesis Saeed et al., 2017.

Environmental Impact of Chlorophenols

The environmental consequences of chlorophenols, including their toxicity to aquatic and mammalian life, are significant. Krijgsheld and Gen (1986) provide an extensive review of the toxic effects of chlorophenols, such as 2-chlorophenol and 4-chlorophenol, on the environment. Their persistence and bioaccumulation potential, along with their organoleptic impact, are crucial for understanding the environmental footprint of chlorophenyl derivatives Krijgsheld & Gen, 1986.

Supramolecular Chemistry Applications

Calixpyrrole derivatives, including those related to chlorophenyl compounds, are used in the self-assembly of supramolecular capsules. Ballester (2011) reviews the developments in using calix[4]pyrrole scaffolds for constructing molecular capsules. This highlights the versatility of pyrrol-derivatives in designing structures with potential applications in drug delivery and molecular recognition Ballester, 2011.

Treatment of Wastewater from Pesticide Production

The treatment of wastewater containing toxic pollutants from pesticide production, including chlorophenyl compounds, is crucial for environmental protection. Goodwin et al. (2018) discuss various treatment options, emphasizing biological processes and activated carbon for removing such contaminants, thus preventing their entry into natural water sources Goodwin et al., 2018.

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c1-10-9-12(7-8-16)11(2)17(10)14-5-3-13(15)4-6-14/h3-6,9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQIRSRQPLVJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407162 |

Source

|

| Record name | [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |

CAS RN |

42780-48-3 |

Source

|

| Record name | [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)